3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Overview
Description
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
Research has demonstrated the application of thiadiazole derivatives in the development of electrochromic materials. A study on "Chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers for green and near-infrared electrochromics" reveals how thiadiazolo and selenadiazolo[3,4-c]pyridine variants, including thiadiazole units, can be electropolymerized to produce polymers with significant electrochromic properties. These polymers exhibit a variety of colors and have shown potential in applications requiring fast response times and high optical contrast in the near-infrared region, indicating their suitability for green and near-infrared electrochromic devices (Ming et al., 2015).
Insecticidal Properties
The compound's framework has been utilized in the synthesis of novel heterocycles with insecticidal activity. A study titled "Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis" outlines the creation of various heterocycles from a thiadiazole precursor. These compounds demonstrated promising insecticidal efficacy against Spodoptera littoralis, suggesting their potential in agricultural pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is human carbonic anhydrases (hCAs). These enzymes are involved in many important physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of human carbonic anhydrase II . This inhibition has a wide range of pharmacological applications .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by this compound affects various biochemical pathways. These include pathways related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase II, which can have a wide range of effects depending on the specific physiological or pathological process involved .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)26(21,22)20-7-6-13(9-20)24-16-8-17-25-19-16/h2-5,8,10,13H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMXUUDWWGWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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